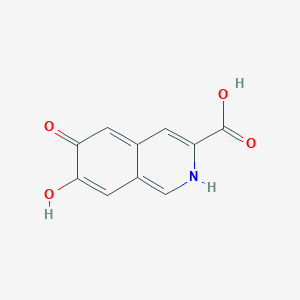
6,7-Dihydroxyisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxyisoquinoline-3-carboxylic acid (DHICA) is a naturally occurring compound found in various plant species, such as Mucuna pruriens and Cassia occidentalis. DHICA has been extensively studied for its potential use in the treatment of various diseases, such as Parkinson's disease, cancer, and diabetes.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to inhibit the activity of various enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. In Parkinson's disease, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation. In cancer, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to induce apoptosis in cancer cells, which may help to inhibit tumor growth. In diabetes, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dihydroxyisoquinoline-3-carboxylic acid has several advantages for lab experiments, such as its availability, stability, and low toxicity. However, 6,7-Dihydroxyisoquinoline-3-carboxylic acid also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy. 6,7-Dihydroxyisoquinoline-3-carboxylic acid also has a short half-life, which may limit its therapeutic potential.
Orientations Futures
For 6,7-Dihydroxyisoquinoline-3-carboxylic acid research include the development of novel 6,7-Dihydroxyisoquinoline-3-carboxylic acid derivatives and the identification of new therapeutic targets.
Méthodes De Synthèse
6,7-Dihydroxyisoquinoline-3-carboxylic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 6,7-Dihydroxyisoquinoline-3-carboxylic acid involves the reaction of isoquinoline-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Extraction of 6,7-Dihydroxyisoquinoline-3-carboxylic acid from natural sources involves the isolation of the compound from the plant material using various solvents and purification methods.
Applications De Recherche Scientifique
6,7-Dihydroxyisoquinoline-3-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases. In Parkinson's disease, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In diabetes, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
Propriétés
Numéro CAS |
146743-95-5 |
|---|---|
Nom du produit |
6,7-Dihydroxyisoquinoline-3-carboxylic acid |
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
6,7-dihydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-2-5-1-7(10(14)15)11-4-6(5)3-9(8)13/h1-4,12-13H,(H,14,15) |
Clé InChI |
RJAAJMGPNUBHIP-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)O |
SMILES canonique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
Synonymes |
3-Isoquinolinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



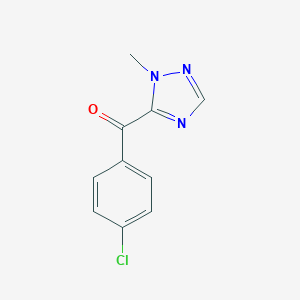
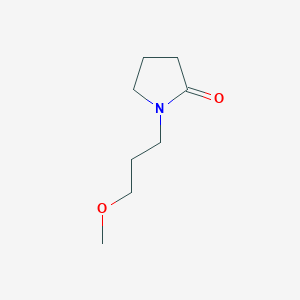
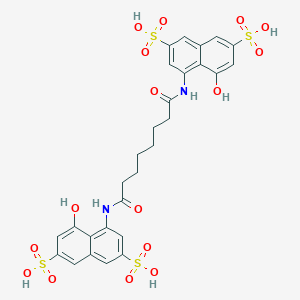
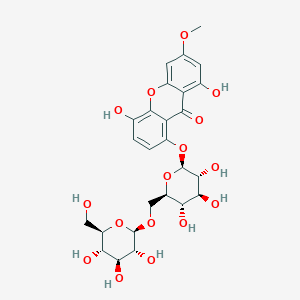
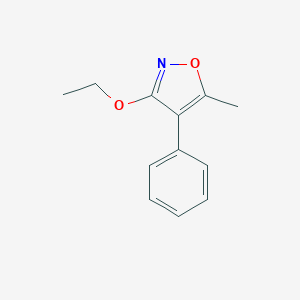
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
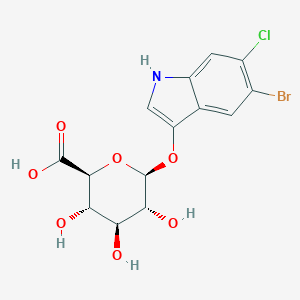
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
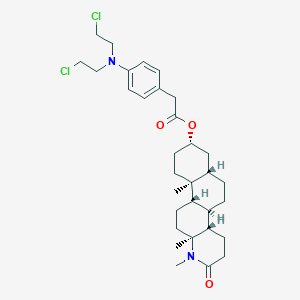
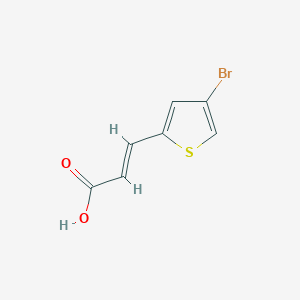
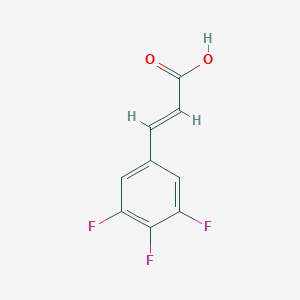
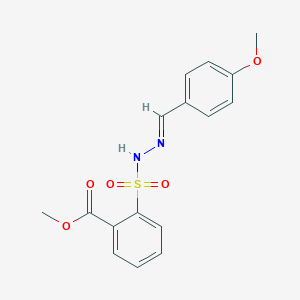
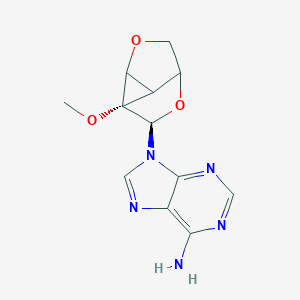
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)